molecular formula C15H11ClF3NO2 B1411107 Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate CAS No. 1261802-95-2

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate

Cat. No.: B1411107
CAS No.: 1261802-95-2
M. Wt: 329.7 g/mol
InChI Key: MYROPHGDIQNAOT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate is a heterocyclic organic compound belonging to the nicotinate ester family. Its systematic IUPAC name is ethyl 2-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylate , reflecting its pyridine core with substituents at the 2-, 3-, and 6-positions. The molecular formula is C₁₅H₁₁ClF₃NO₂ , with a molecular weight of 329.71 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 1187930-16-0
SMILES CCOC(=O)C1=CN=C(C=C1Cl)C2=CC=C(C=C2)C(F)(F)F
InChI Key MYROPHGDIQNAOT-UHFFFAOYSA-N

The compound features a pyridine ring substituted with a chlorine atom at position 2, a trifluoromethylphenyl group at position 6, and an ethyl ester at position 3. This trifunctional architecture enhances its utility in synthetic chemistry, particularly in cross-coupling reactions.

Historical Development and Discovery

The synthesis of this compound emerged from advancements in regioselective coupling methodologies. Early routes to analogous nicotinates relied on classical condensation reactions, but modern approaches leverage palladium-catalyzed cross-coupling to achieve higher specificity. For instance, Suzuki-Miyaura coupling has been employed to attach aryl groups to halogenated pyridine cores, a strategy applicable to this compound.

The compound gained prominence in the 2020s as a versatile intermediate in pharmaceutical research, particularly for kinase inhibitor development. Its trifluoromethyl group enhances metabolic stability and bioavailability, aligning with trends in fluorinated drug design. Patent literature highlights its role in synthesizing bioactive molecules, though specific therapeutic applications remain under investigation.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic use of substituents to modulate electronic and steric properties in heterocycles. The pyridine core serves as a rigid scaffold, while the substituents influence reactivity:

Substituent Role Impact on Reactivity
Chlorine (C2) Electrophilic directing group Facilitates Suzuki coupling at C2
Trifluoromethylphenyl (C6) Electron-withdrawing moiety Enhances stability and lipophilicity
Ethyl ester (C3) Protecting group for carboxylic acids Enables late-stage functionalization

This compound’s trifluoromethyl group is particularly notable, as fluorinated aromatics are prized in agrochemicals and pharmaceuticals for their resistance to oxidative degradation. Additionally, the chlorine atom provides a handle for further derivatization, making the compound a linchpin in multi-step syntheses.

In heterocyclic chemistry, such structurally nuanced compounds bridge traditional synthesis and modern catalytic methods. For example, the ethyl ester can be hydrolyzed to a carboxylic acid, enabling diversification into amides or ketones, while the chlorine atom permits cross-coupling to introduce aryl or heteroaryl fragments. This dual functionality underscores its value in constructing complex molecular architectures.

Properties

IUPAC Name

ethyl 2-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-2-22-14(21)11-7-8-12(20-13(11)16)9-3-5-10(6-4-9)15(17,18)19/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYROPHGDIQNAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135372
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261802-95-2
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261802-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination and Trifluorophenyl Substitution

One of the conventional routes involves starting from ethyl nicotinate derivatives, followed by selective chlorination and subsequent substitution with a 4-trifluorophenyl group.

Key Steps:

Research Data:

Step Reactants Conditions Yield Notes
Ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate to ethyl 6-chloro-2-(trifluoromethyl)nicotinate Ethyl 6-hydroxy derivative + phenyl dichlorophosphate Microwave at 170°C, 30 min 68% Efficient, high-yielding, suitable for scale-up

Multi-step Synthesis via Intermediates

This approach involves forming key intermediates, such as ethyl 2-methyl-6-(trifluoromethyl) nicotinate, through condensation reactions, followed by chlorination and substitution reactions.

Research Findings:

  • Intermediate Formation: Ethyl acetoacetate reacts with ammonium carbamate in methanol to produce ethyl (Z)-3-aminobut-2-enoate, which is further condensed to form the target nicotinic ester.
  • Yield Data: The overall yield for the two-step process can reach approximately 77.4%.

Research Data Table:

Step Reactants Conditions Yield Notes
Formation of intermediate Ethyl acetoacetate + ammonium carbamate Methanol, room temp Quantitative Widely adopted route
Cyclization to nicotinic ester Intermediate + chlorinating agent Elevated temp Variable Often low yield, purification needed

One-Pot Multi-Component Reactions

Recent advances focus on one-pot reactions combining chlorination, substitution, and cyclization to reduce steps and improve yields.

Method Highlights:

  • Use of ethyl 4-chloro-3-oxobutyrate with trifluoromethyl-containing reagents under acid/base catalysis.
  • Advantages: Reduced side reactions, fewer purification steps, and higher overall yields.

Research Data:

Route Reactants Conditions Yield Notes
Route C-1 (Preferred) Ethyl 4-chloro-3-oxobutyrate + trifluoromethyl reagents Acidic, one-pot High linear yield Suitable for industrial scale

Alternative Synthesis via Aromatic Amination

An alternative involves aromatic amination of phenyl derivatives, followed by cyclization to form the nicotinic ring.

Key Steps:

  • Nucleophilic aromatic substitution with amino groups.
  • Cyclization using suitable halogenating agents.

Research Data:

Step Reactants Conditions Yield Notes
Aromatic amination Aromatic halides + amines Elevated temperature Moderate to high Requires careful control to minimize byproducts

Summary of Key Reaction Conditions and Yields

Method Key Reactants Typical Reaction Conditions Approximate Yield Advantages Limitations
Microwave chlorination Ethyl 6-hydroxy derivatives + phenyl dichlorophosphate Microwave at 170°C 68% Rapid, high-yield Equipment-dependent
Multi-step condensation Acetoacetate + ammonium carbamate Methanol, room temp 77.4% High yield, scalable Multi-step process
One-pot reactions Chlorinated intermediates + trifluoromethyl reagents Acidic, controlled temperature High Simplified, efficient Purification challenges
Aromatic amination Halogenated aromatics + amines Elevated temp 60-70% Versatile Side reactions possible

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of 2-chloro-6-(4-trifluorophenyl)nicotinic acid.

    Reduction: Formation of 2-chloro-6-(4-trifluorophenyl)nicotinamide.

Scientific Research Applications

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Differences :

  • Position 2 : Difluoromethyl (–CF₂H) replaces chloro (–Cl).
  • Position 6 : 4-Fluorophenyl replaces 4-trifluorophenyl.

Properties :

  • Molecular Formula: C₁₅H₁₂F₃NO₂ (vs. C₁₅H₁₁ClF₃NO₂ for the target compound).
  • Lipophilicity: The trifluorophenyl group in the target compound increases logP compared to the mono-fluorinated analog, enhancing membrane permeability .

Applications : Used in kinase inhibition studies; the reduced steric bulk of 4-fluorophenyl may favor binding in less constrained active sites .

Ethyl 6-[(4-Chlorobenzyl)Amino]-5-Cyano-2-Phenylnicotinate (CAS 100278-33-9)

Structural Differences :

  • Position 2 : Phenyl (–C₆H₅) replaces chloro (–Cl).
  • Position 5: Cyano (–CN) and amino–(4-chlorobenzyl) groups are introduced.

Properties :

  • Molecular Complexity: Additional functional groups (cyano, amino) enable hydrogen bonding and dipole interactions, increasing solubility in polar solvents.
  • Reactivity: The amino group facilitates coordination with metal ions, as seen in copper complexes of nicotinate derivatives .

Applications: Likely explored for antimicrobial or anticancer activity due to the presence of chlorobenzyl and cyano moieties, which are common in bioactive molecules .

Ethyl 5-Cyano-6-[(2,4-Dichlorophenyl)Sulfanyl]-2-Phenylnicotinate (CAS 477866-73-2)

Structural Differences :

  • Position 2 : Phenyl (–C₆H₅) replaces chloro (–Cl).
  • Position 6 : Sulfanyl–(2,4-dichlorophenyl) replaces trifluorophenyl.

Properties :

  • Electrophilicity : The sulfanyl group (–S–) introduces nucleophilic reactivity, contrasting with the inert trifluorophenyl group.

Applications : Sulfanyl-containing analogs are often investigated for antioxidant or enzyme-inhibitory properties .

Data Table: Key Comparisons

Compound Position 2 Substituent Position 6 Substituent Molecular Formula Key Features
Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate –Cl 4-Trifluorophenyl C₁₅H₁₁ClF₃NO₂ High lipophilicity, metabolic stability, strong electron-withdrawing effects
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate –CF₂H 4-Fluorophenyl C₁₅H₁₂F₃NO₂ Moderate lipophilicity, reduced steric hindrance
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate –C₆H₅ –NH–(4-chlorobenzyl), –CN C₂₃H₁₉ClN₄O₂ Enhanced solubility, metal coordination capability
Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate –C₆H₅ –S–(2,4-dichlorophenyl) C₂₂H₁₅Cl₂N₂O₂S Nucleophilic reactivity, steric hindrance

Biological Activity

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid characterized by the presence of a chloro group and a trifluorophenyl moiety. Its molecular formula is C11H8ClF3N2O2C_{11}H_{8}ClF_{3}N_{2}O_{2}, and it is classified under specialty chemicals with applications in pharmaceuticals and organic synthesis.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances binding affinity, potentially leading to significant pharmacological effects. Although the precise mechanisms remain under investigation, preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties through modulation of key signaling pathways .

Antiviral Activity

Recent studies have explored the antiviral potential of nicotinic acid derivatives, including this compound. For instance, a related compound demonstrated promising inhibitory activity against HIV-1 reverse transcriptase-associated RNase H, with an IC50 value of 24 μM. This suggests that modifications to the nicotinic framework can lead to enhanced antiviral properties .

Anticancer Properties

The compound has been investigated for its cytotoxic effects against various cancer cell lines. In particular, derivatives with similar structures have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. For example, compounds derived from nicotinic acid exhibited IC50 values as low as 0.068 μM against cancer cell lines, indicating strong potential for development as anticancer agents .

Study on RNase H Inhibition

A study focused on the synthesis and evaluation of nicotinic acid derivatives highlighted the structure-activity relationship (SAR) of these compounds. The results indicated that modifications at the 4-position significantly influenced RNase H inhibitory activity. The presence of electron-withdrawing groups like trifluoromethyl was associated with increased potency .

Cytotoxicity Assessment

A comprehensive evaluation involving multiple human cancer cell lines revealed that specific derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin. This suggests that this compound and its analogs could serve as promising candidates for further development in cancer therapy .

Summary of Biological Activities

Activity Type IC50 Value Notes
RNase H Inhibition24 μMRelated compounds showed effective inhibition against HIV-1 RT-associated RNase H .
Anticancer Activity0.068 μMSelective inhibition against VEGFR-2 in various cancer cell lines .
CytotoxicityVariesHigher cytotoxic potential compared to standard drugs like doxorubicin .

Q & A

Synthesis and Reaction Optimization

Basic : What are the common synthetic routes for Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate, and how can reaction parameters (e.g., temperature, catalyst) be optimized? Methodological Answer :

  • Nucleophilic Aromatic Substitution : Chlorination at the 2-position can be achieved via directed metalation or using chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for introducing the 4-trifluorophenyl group at the 6-position, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in toluene/water .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC. Catalyst loading (1–5 mol%) and solvent polarity (DMF vs. THF) significantly impact yields .

Advanced : How can regioselectivity challenges during chloro and trifluorophenyl group installation be addressed? Methodological Answer :

  • Directing Groups : Use protecting groups (e.g., Boc) on the pyridine nitrogen to direct electrophilic substitution .
  • Computational Modeling : DFT calculations predict electron-deficient sites for selective functionalization .
  • Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics, improving regioselectivity .

Analytical Characterization

Basic : What spectroscopic techniques are essential for characterizing this compound? Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro at C2, trifluorophenyl at C6 via coupling constants and splitting patterns) .
  • LC-MS : Verify molecular ion peak ([M+H]⁺ at m/z 320.04) and purity (>95%) .

Advanced : How to resolve overlapping signals in NMR spectra caused by trifluoromethyl and aromatic protons? Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons and assign quaternary carbons .
  • 19F NMR : Directly probes the trifluoromethyl group’s electronic environment (δ -60 to -65 ppm) .

Stability and Degradation

Basic : What storage conditions are recommended to maintain compound stability? Methodological Answer :

  • Storage : -20°C in inert atmosphere (argon) to prevent hydrolysis of the ester group .
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH) to minimize ester degradation .

Advanced : How does photodegradation impact the compound’s bioactivity, and how can it be mitigated? Methodological Answer :

  • Light Exposure Studies : Use UV-Vis spectroscopy to track degradation products. Trifluorophenyl groups enhance UV stability compared to nitro derivatives .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/v to reduce radical-mediated degradation .

Reactivity and Functionalization

Basic : What functional groups in the compound are reactive for further derivatization? Methodological Answer :

  • Ester Group : Hydrolysis to carboxylic acid under basic conditions (NaOH/EtOH, 70°C) for salt formation .
  • Chloro Substituent : Nucleophilic displacement with amines (e.g., piperazine) to generate amide derivatives .

Advanced : How does the electron-withdrawing trifluorophenyl group influence reactivity in cross-coupling reactions? Methodological Answer :

  • Electronic Effects : Trifluorophenyl reduces electron density at C6, slowing Pd-catalyzed couplings. Use electron-rich ligands (e.g., XPhos) to enhance reactivity .
  • Competitive Pathways : Competing C-Cl vs. C-F activation requires careful selection of catalyst (e.g., Ni vs. Pd) .

Data Contradictions and Validation

Basic : How to address discrepancies in reported melting points or spectral data? Methodological Answer :

  • Purity Analysis : Compare HPLC retention times with standards (≥98% purity) to rule out impurities .
  • Interlaboratory Calibration : Validate NMR chemical shifts using internal references (e.g., TMS) .

Advanced : Why do computational models (e.g., LogP predictions) conflict with experimental solubility data? Methodological Answer :

  • Solvent Effects : LogP values (predicted: 3.2) may not account for specific solvent-solute interactions (e.g., DMSO’s H-bonding) .
  • Crystal Packing : X-ray crystallography reveals intermolecular interactions (e.g., π-stacking) that alter solubility .

Safety and Waste Management

Basic : What PPE is required for handling this compound? Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods due to volatile intermediates (e.g., chloro derivatives) .

Advanced : How to neutralize halogenated waste generated during synthesis? Methodological Answer :

  • Waste Treatment : Incineration at >1,000°C with alkaline scrubbers to neutralize HF/HCl emissions .
  • Recycling : Recover Pd catalysts via filtration (Celite) or ion-exchange resins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate
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Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate

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